2,5-Di(pyridin-3-yl)benzene-1,4-diol
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Overview
Description
2,5-Di(pyridin-3-yl)benzene-1,4-diol is an organic compound characterized by a benzene ring substituted with two pyridin-3-yl groups and two hydroxyl groups at the 1 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Di(pyridin-3-yl)benzene-1,4-diol typically involves the Suzuki-Miyaura coupling reaction. This reaction employs a palladium catalyst to couple a boronic acid derivative of pyridine with a dihalogenated benzene precursor. The reaction is carried out under mild conditions, often in the presence of a base such as potassium carbonate, and in a solvent like ethanol or toluene .
Industrial Production Methods: Industrial production of this compound may involve similar coupling reactions but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to enhance efficiency and scalability. The choice of solvents and catalysts would be tailored to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 2,5-Di(pyridin-3-yl)benzene-1,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The pyridine rings can be reduced to piperidine derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Piperidine derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
2,5-Di(pyridin-3-yl)benzene-1,4-diol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and coordination polymers.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Mechanism of Action
The mechanism of action of 2,5-Di(pyridin-3-yl)benzene-1,4-diol depends on its application. In coordination chemistry, it acts as a ligand, coordinating to metal centers through its pyridine nitrogen atoms. This coordination can influence the electronic properties of the metal center, making it useful in catalysis and material science .
Comparison with Similar Compounds
1,4-Di(pyridin-4-yl)benzene: Similar structure but with pyridine groups at the 4-position.
2,5-Di(pyridin-4-yl)benzene-1,4-diol: Similar structure but with pyridine groups at the 4-position.
3,4-Bis(4-(phenylethynyl)phenyl)-2,5-di(pyridin-2-yl)cyclopenta-2,4-dien-1-one: A more complex structure used in dendrimer synthesis.
Uniqueness: 2,5-Di(pyridin-3-yl)benzene-1,4-diol is unique due to the position of its pyridine groups, which can influence its reactivity and coordination behavior. This makes it particularly useful in the synthesis of specific coordination polymers and advanced materials .
Properties
Molecular Formula |
C16H12N2O2 |
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Molecular Weight |
264.28 g/mol |
IUPAC Name |
2,5-dipyridin-3-ylbenzene-1,4-diol |
InChI |
InChI=1S/C16H12N2O2/c19-15-8-14(12-4-2-6-18-10-12)16(20)7-13(15)11-3-1-5-17-9-11/h1-10,19-20H |
InChI Key |
UZLJIHFDRDBPDW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC(=C(C=C2O)C3=CN=CC=C3)O |
Origin of Product |
United States |
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